3-Acetyl(2,3-13C2)oxolan-2-one
Overview
Description
3-Acetyl(2,3-13C2)oxolan-2-one is a labeled compound where the carbon atoms at positions 2 and 3 are isotopically enriched with carbon-13
Mechanism of Action
Target of Action
Related compounds such as 3-acetoacetyl-2h-chromen-2-one have been shown to interact with various targets, including cyclooxygenase and 5-lipoxygenase enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins and leukotrienes, respectively .
Mode of Action
Related compounds have been shown to undergo various chemical reactions depending on the nucleophilicity of the reactant . For instance, 3-acetoacetyl-2H-chromen-2-one, under the action of microwave irradiation, forms new heterocyclic systems involving the oxo group of the substituent in position 3 of the heterofragment .
Biochemical Pathways
Related compounds have been shown to suppress prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase .
Result of Action
Related compounds have been shown to possess a wide spectrum of biological action, including anti-inflammatory, analgesic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl(2,3-13C2)oxolan-2-one typically involves the acetylation of oxolan-2-one. The isotopic labeling with carbon-13 can be achieved through the use of carbon-13 enriched reagents. One common method involves the reaction of γ-butyrolactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The isotopic enrichment is maintained by using carbon-13 enriched starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl(2,3-13C2)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolan-2-one derivatives.
Scientific Research Applications
3-Acetyl(2,3-13C2)oxolan-2-one has several scientific research applications:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
γ-Butyrolactone: The parent compound of 3-Acetyl(2,3-13C2)oxolan-2-one.
3-Hydroxyoxolan-2-one: A hydroxylated derivative.
3-Methyloxolan-2-one: A methylated derivative.
Uniqueness
This compound is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of the acetyl group also provides additional reactivity compared to its parent compound, γ-butyrolactone.
Properties
IUPAC Name |
3-acetyl(2,3-13C2)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3/i1+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-WMPIHMMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)[13CH]1CCO[13C]1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.